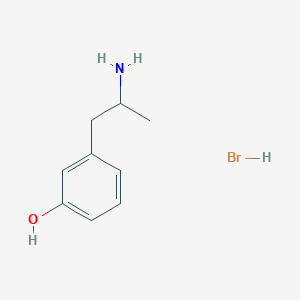

3-(2-Aminopropyl)phenol Hydrobromide

Übersicht

Beschreibung

3-(2-Aminopropyl)phenol Hydrobromide is a chemical compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a phenol group and an aminopropyl side chain, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 3-(2-Aminopropyl)phenol Hydrobromide typically involves a multi-step synthetic process. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including propylene oxide addition, methanesulfonic acid treatment, and ammonia methanol reaction. The final step involves the addition of hydrobromic acid to yield this compound .

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. The method involves the same basic steps but with adjustments in reaction conditions to improve efficiency. For example, the use of specific catalysts and solvents can enhance the reaction rates and yields, making the process more suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Aminopropyl)phenol Hydrobromide undergoes various types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to various substituted phenol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated phenol derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

3-(2-Aminopropyl)phenol Hydrobromide serves as an important intermediate in the synthesis of various organic compounds. It participates in multiple chemical reactions:

- Oxidation : Can produce quinones or other oxidized derivatives.

- Reduction : Converts to different amine derivatives.

- Substitution : The phenolic group can undergo electrophilic aromatic substitution.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Quinones |

| Reduction | Lithium aluminum hydride, sodium borohydride | Amine derivatives |

| Substitution | Bromine, nitric acid under acidic conditions | Halogenated/nitrated phenols |

Biology

In biological research, this compound is studied for its role as a neurotransmitter analog. It acts primarily on adrenergic nerve terminals as an indirect sympathomimetic agent, leading to mydriasis (pupil dilation). This property is particularly useful in ophthalmic diagnostics.

Case Study: Ophthalmic Applications

Hydroxyamphetamine is utilized in diagnostic eye drops for conditions such as Horner's syndrome. Its efficacy in inducing mydriasis allows for better visualization during eye examinations.

Medicine

The compound is under investigation for potential therapeutic applications in treating neurological disorders. Its ability to release norepinephrine positions it as a candidate for managing conditions related to adrenergic signaling.

Clinical Use

Hydroxyamphetamine is a component of Paremyd, a sterile ophthalmic solution approved by the FDA for inducing mydriasis during routine diagnostic procedures.

Industrial Applications

In the pharmaceutical industry, this compound is used in producing various fine chemicals and pharmaceuticals. Its role as an intermediate enhances the synthesis of more complex molecules.

Wirkmechanismus

The mechanism of action of 3-(2-Aminopropyl)phenol Hydrobromide involves its interaction with specific molecular targets in biological systems. It acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals. This leads to various physiological effects, including mydriasis (dilation of the pupil) and increased heart rate .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Hydroxyamphetamine: Similar in structure but with a hydroxyl group at the para position.

3-(2-Aminopropyl)phenol: The base compound without the hydrobromide addition.

2-Aminothiazole-Based Compounds: These compounds share similar biological activities and are used in various therapeutic applications.

Uniqueness

3-(2-Aminopropyl)phenol Hydrobromide is unique due to its specific structure, which allows it to interact with biological systems in a distinct manner. Its ability to release norepinephrine makes it particularly useful in medical diagnostics and therapeutic applications .

Biologische Aktivität

3-(2-Aminopropyl)phenol Hydrobromide, commonly referred to as Hydroxyamphetamine, is a compound of significant interest in pharmacology and medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its mechanisms of action, pharmacokinetics, and various biological effects, supported by relevant research findings.

Target of Action

The primary target of Hydroxyamphetamine is the adrenergic nerve terminals , where it acts as an indirect-acting sympathomimetic agent. This means it enhances the release of norepinephrine, leading to physiological effects similar to those produced by adrenergic stimulation.

Mode of Action

Hydroxyamphetamine promotes mydriasis , or pupil dilation, by stimulating the α-adrenergic receptors in the iris dilator muscle. This effect is particularly useful in ophthalmology for diagnostic purposes.

Pharmacokinetics

Hydroxyamphetamine is primarily administered as an ophthalmic solution , which affects its pharmacokinetic profile. The absorption and efficacy can be influenced by environmental factors such as storage conditions and the health status of the eye. It is crucial to store this compound in light-resistant containers to maintain its stability and effectiveness.

Biological Activity

The biological activities of this compound are diverse and include:

- Neurotransmitter Analog : Its structural similarity to neurotransmitters allows it to interact with various biological systems, making it a subject of study for neurological disorders.

- Therapeutic Applications : Ongoing research investigates its potential in treating conditions like attention deficit hyperactivity disorder (ADHD) and other neurological disorders due to its sympathomimetic properties.

- Pharmaceutical Production : It serves as an intermediate in synthesizing various organic compounds, highlighting its importance in pharmaceutical manufacturing.

Research Findings

Recent studies have explored the implications of Hydroxyamphetamine in various contexts:

- Ophthalmic Use : A study demonstrated that Hydroxyamphetamine effectively induces mydriasis when applied topically, confirming its utility in clinical settings for eye examinations.

- Neuropharmacological Effects : Research indicates that Hydroxyamphetamine may influence mood and cognitive functions through its action on adrenergic receptors, suggesting possible applications in treating mood disorders.

- Comparison with Similar Compounds : Hydroxyamphetamine has been compared with structurally similar compounds like 4-Hydroxyamphetamine. While both share sympathomimetic properties, their pharmacological profiles differ significantly, emphasizing the unique characteristics of Hydroxyamphetamine.

Case Studies

Several case studies highlight the compound's effectiveness and safety profile:

- A clinical trial involving patients with pupil abnormalities showed that Hydroxyamphetamine successfully induced pupil dilation without significant adverse effects, underscoring its safety for ophthalmic use.

- Another study assessed the cognitive effects of Hydroxyamphetamine in animal models, revealing improvements in attention-related tasks, which supports further exploration into its use for ADHD treatment.

Eigenschaften

IUPAC Name |

3-(2-aminopropyl)phenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.BrH/c1-7(10)5-8-3-2-4-9(11)6-8;/h2-4,6-7,11H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBIZADMZLFAFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391054-33-3 | |

| Record name | Gepefrine hydrobromide, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GEPEFRINE HYDROBROMIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12X3X9361J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.